

# Anakinra compatibility in plastic versus glass syringes for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anti-inflammatory agent 10

Cat. No.: B12413936 Get Quote

# Anakinra Technical Support Center: Syringe Compatibility Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anakinra. This guide provides detailed information on the compatibility of Anakinra in plastic versus glass syringes for experimental use, including troubleshooting advice and frequently asked questions.

# Frequently Asked Questions (FAQs)

Q1: Is Anakinra compatible with both plastic and glass syringes for our experiments?

A1: Yes, studies have shown that Anakinra maintains comparable biological efficacy and safety when stored and administered in either borosilicate glass syringes or polycarbonate plastic syringes.[1][2][3] For many clinical trials, Anakinra, which is commercially available in prefilled borosilicate glass syringes, is transferred to plastic syringes for placebo-controlled, double-blind studies.[1][2][3]

Q2: What are the main differences in performance between plastic and glass syringes for a protein therapeutic like Anakinra?

A2: Both materials have their advantages and potential drawbacks.



- Glass Syringes (Borosilicate): These are the standard for many biologics, including the commercially available form of Anakinra.[1][2][3] They offer excellent chemical resistance and a strong barrier against gas and water vapor. However, they can be more prone to breakage and may be treated with silicone oil for lubrication, which can sometimes lead to protein aggregation.[4][5] Tungsten residuals from the manufacturing process can also be a concern for protein stability.
- Plastic Syringes (Polycarbonate/Cyclic Olefin Polymer): These are more durable and less prone to breakage. They can be manufactured without the need for silicone oil or tungsten.
   [6] However, there is a potential for leachables and extractables—chemicals that can migrate from the plastic into the drug solution, which could potentially affect protein stability and introduce impurities.

Q3: We observed some particulate matter in our Anakinra solution after transferring it to a new type of plastic syringe. What could be the cause?

A3: Particulate matter can arise from several sources. First, determine if the particles are protein aggregates or foreign contaminants. The interaction between Anakinra and the syringe surface, especially if siliconized, can induce protein aggregation.[4][5] Agitation during transfer or handling can also contribute to this.[6] Alternatively, the particles could be leachables from the plastic or related to the lubricant used in the syringe.[7][10] It is crucial to perform a compatibility study with any new syringe type before widespread experimental use.

Q4: Can long-term storage of Anakinra in a plastic syringe affect its stability?

A4: Long-term storage of any protein therapeutic requires careful consideration of the container closure system. For plastic syringes, the primary concern over time is the potential for leachables to accumulate in the drug product.[7] These leachables could potentially interact with Anakinra, affecting its conformation and stability.[9][11] While studies have shown comparable efficacy for up to 14 days of use in polycarbonate syringes, longer-term storage should be validated through stability studies that monitor for aggregation, degradation, and changes in biological activity.[1][2][3]

## **Troubleshooting Guide**



| Issue                                | Potential Cause                                                                                                                                                             | Recommended Action                                                                                                                                                                                             |  |
|--------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Increased Protein Aggregation        | Interaction with silicone oil in glass syringes.[4][5] Adsorption to the syringe surface (plastic or glass).[12] [13] Agitation during handling. [6]                        | Use silicone-free plastic syringes or coated glass syringes. Minimize agitation. Perform stability studies with gentle handling protocols.                                                                     |  |
| Loss of Biological Activity          | Chemical degradation due to leachables from plastic.[7][8] Adsorption of the protein to the syringe surface.[12][13] pH shifts due to interaction with container materials. | Conduct a leachable and extractable study on the plastic syringes.[10] Quantify protein concentration to check for loss due to adsorption. Monitor pH of the solution over time.                               |  |
| Visible Particles in Solution        | Protein aggregates. Silicone oil droplets.[4][5] Foreign contaminants from the syringe manufacturing process.                                                               | Analyze particles to determine their composition (e.g., via microscopy or spectroscopy). If silicone is present, consider alternative syringes. If protein aggregates, review handling and storage procedures. |  |
| Inconsistent Experimental<br>Results | Variability in syringe materials between batches. Incomplete drug delivery due to protein adsorption.[12]                                                                   | Qualify syringe suppliers and ensure material consistency. Consider using low-protein-binding syringes. Verify dose accuracy by measuring protein concentration before and after delivery.                     |  |

### **Data Presentation**

A study comparing Anakinra administered in polycarbonate plastic versus borosilicate glass syringes in patients with ST-segment elevation myocardial infarction (STEMI) showed comparable anti-inflammatory effects, as measured by the area under the curve for high-sensitivity C-reactive protein (AUC-CRP).[1][2][3]



| Syringe Type               | Treatment Group       | Median AUC-CRP<br>(mg·day/L) | Interquartile Range<br>(mg·day/L) |
|----------------------------|-----------------------|------------------------------|-----------------------------------|
| Plastic<br>(Polycarbonate) | Anakinra              | 75                           | 50–255                            |
| Placebo                    | 255                   | 116–592                      |                                   |
| Glass (Borosilicate)       | Anakinra (once daily) | 60                           | 24–139                            |
| Anakinra (twice daily)     | 86                    | 43–123                       |                                   |
| Placebo                    | 214                   | 131–394                      | _                                 |

Data sourced from a patient-level analysis of the VCUART2 and VCUART3 clinical trials.[1][2] [3]

# **Experimental Protocols**

## **Protocol 1: Syringe Compatibility and Stability Study**

Objective: To assess the stability of Anakinra when stored in a new type of plastic or glass syringe compared to a control.

#### Methodology:

- Syringe Preparation: Obtain sterile plastic (e.g., polycarbonate, cyclic olefin polymer) and borosilicate glass syringes. If the glass syringes are siliconized, include a silicone-free glass syringe as an additional control if available.
- Sample Preparation: Aseptically transfer a predetermined volume of Anakinra solution into each syringe type. A control batch should be kept in its original packaging or a known inert container (e.g., a glass vial).
- Storage Conditions: Store the syringes at various temperatures (e.g., 2-8°C, 25°C, and an accelerated condition like 40°C) for a defined period (e.g., 1, 7, 14, and 30 days).
- Analysis: At each time point, analyze the Anakinra samples for:
  - Visual Inspection: Check for visible particles, color change, or turbidity.



- Sub-visible Particle Analysis: Use light obscuration or micro-flow imaging to quantify subvisible particles.
- Protein Concentration: Determine the protein concentration using a UV-Vis spectrophotometer (e.g., A280) or a protein assay (e.g., BCA).
- Aggregation Analysis: Use size-exclusion chromatography (SEC-HPLC) to detect and quantify aggregates.
- Purity and Degradation: Use techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) or reversed-phase HPLC (RP-HPLC) to check for degradation products.
- Biological Activity: Perform an in vitro cell-based assay to confirm that the biological activity of Anakinra (i.e., its ability to block IL-1 signaling) is retained.

## Protocol 2: Extractables and Leachables (E&L) Study

Objective: To identify and quantify any chemical compounds that may migrate from the plastic syringe into the Anakinra solution.

#### Methodology:

- Extraction Study:
  - Expose the plastic syringes to a range of solvents with different polarities under accelerated conditions (e.g., elevated temperature).
  - Analyze the resulting extracts using techniques like Gas Chromatography-Mass
     Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to create a profile of potential leachables.[8]
- · Leachable Study:
  - Store the Anakinra solution in the plastic syringes under real-time and accelerated storage conditions.



- At specified time points, analyze the drug product for the presence of the potential leachables identified in the extraction study.[7][8]
- Toxicological Assessment: Evaluate the identified leachables for any potential safety risks.

#### **Visualizations**

### **Signaling Pathway of Anakinra**

Anakinra is a recombinant human interleukin-1 receptor antagonist (IL-1Ra). It functions by competitively inhibiting the binding of both IL-1 $\alpha$  and IL-1 $\beta$  to the IL-1 receptor type 1 (IL-1R1). [14][15] This prevents the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the formation of the active signaling complex, thereby blocking the downstream inflammatory cascade.[16]



Click to download full resolution via product page

Anakinra's competitive inhibition of the IL-1 signaling pathway.





## **Experimental Workflow for Syringe Compatibility Testing**

The following diagram outlines a typical workflow for evaluating the compatibility of Anakinra with a new syringe material.





Click to download full resolution via product page

Workflow for assessing Anakinra's compatibility with new syringes.



## **Troubleshooting Logic for Particulate Formation**

This diagram provides a logical flow for troubleshooting the observation of particulates in an Anakinra solution stored in a syringe.



Click to download full resolution via product page

A decision tree for troubleshooting particulate matter in Anakinra samples.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparison of Safety and Biological Efficacy of Anakinra (Kineret) Dispensed in Polycarbonate Plastic versus Borosilicate Glass Syringes: A Patient-Level Analysis of VCUART2 and VCUART3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Safety and Biological Efficacy of Anakinra (Kineret) Dispensed in Polycarbonate Plastic versus Borosilicate Glass Syringes: A Patient-Level Analysis of VCUART2 and VCUART3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the effect of syringe surfaces on protein formulations PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of Protein Stability in Prefillable Syringes Made of Glass and Plastic PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Extractables and Leachables: Best Practices & Key Considerations [adragospharma.com]
- 9. Extractables and leachables considerations for prefilled syringes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Protein Adsorption on Aggregation in Prefilled Syringes PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IL-1 Receptor Antagonist Anakinra Inhibits the Effect of IL-1β- Mediated Osteoclast Formation by Periodontal Ligament Fibroblasts PMC [pmc.ncbi.nlm.nih.gov]



- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Anakinra compatibility in plastic versus glass syringes for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413936#anakinra-compatibility-in-plastic-versus-glass-syringes-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com